molecular formula C10H13BBrFO3 B1286888 2-Bromo-3-butoxy-6-fluorophenylboronic acid CAS No. 1072951-95-1

2-Bromo-3-butoxy-6-fluorophenylboronic acid

Cat. No.: B1286888
CAS No.: 1072951-95-1
M. Wt: 290.92 g/mol
InChI Key: RMDWMUWZAKPUFW-UHFFFAOYSA-N
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Description

2-Bromo-3-butoxy-6-fluorophenylboronic acid

Scientific Research Applications

Synthesis and Organic Chemistry

2-Bromo-3-butoxy-6-fluorophenylboronic acid is a boronic acid derivative, which plays a crucial role in organic synthesis and chemical research. One of the key areas of its application is in the synthesis of biphenyl compounds, which are foundational structures in many pharmaceuticals and organic materials. For instance, 2-Fluoro-4-bromobiphenyl, a compound closely related to the boronic acid derivatives, has been identified as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical pilot-scale method has been developed for its synthesis from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the critical role of bromo-fluoro substitution patterns in the synthesis of medically relevant compounds (Qiu et al., 2009).

Catalysis and Material Science

Boronic acids, including this compound, are also significant in catalysis and material science, particularly in the development of novel catalytic systems and materials. For example, benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties and applications in organic synthesis, biological activity, and as molecular receptors. This underscores the versatility of boronic acid derivatives in contributing to advancements in material science and catalysis (Adamczyk-Woźniak et al., 2009).

Environmental Science and Analytical Chemistry

In environmental science and analytical chemistry, phenylboronic acid derivatives, including those similar to this compound, have been explored for their potential as chemosensors. These compounds are utilized in the detection of various analytes due to their selectivity and sensitivity, demonstrating the broad applicability of boronic acid derivatives beyond synthetic organic chemistry into analytical and environmental fields (Roy, 2021).

Safety and Hazards

When handling 2-Bromo-3-butoxy-6-fluorophenylboronic acid, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Properties

IUPAC Name

(2-bromo-3-butoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWMUWZAKPUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584763
Record name (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-95-1
Record name (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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